molecular formula C24H36N4O6 B12794885 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone CAS No. 72744-94-6

4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone

Cat. No.: B12794885
CAS No.: 72744-94-6
M. Wt: 476.6 g/mol
InChI Key: KSFOPNSTURYOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is a complex organic compound characterized by the presence of multiple morpholine groups attached to a benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone typically involves the reaction of benzoquinone derivatives with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone
  • 4,5-Di(4-morpholinyl)benzo-1,2-quinone

Uniqueness

4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is unique due to its multiple morpholine groups and the specific arrangement of these groups around the benzoquinone core

Properties

CAS No.

72744-94-6

Molecular Formula

C24H36N4O6

Molecular Weight

476.6 g/mol

IUPAC Name

4,5-dimorpholin-4-yl-3,6-bis(morpholin-4-ylmethyl)cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C24H36N4O6/c29-23-19(17-25-1-9-31-10-2-25)21(27-5-13-33-14-6-27)22(28-7-15-34-16-8-28)20(24(23)30)18-26-3-11-32-12-4-26/h1-18H2

InChI Key

KSFOPNSTURYOCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=C(C(=O)C2=O)CN3CCOCC3)N4CCOCC4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.